Cas no 169044-98-8 (7-amino-2,3-dihydro-1H-isoindol-1-one)
7-amino-2,3-dihydro-1H-isoindol-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindol-1-one,7-amino-2,3-dihydro-
- 7-amino-2,3-dihydroisoindol-1-one
- 7-Aminoisoindolin-1-one
- 7-Aminoisoindolinone
- 7-amino-2,3-dihydro-1H-isoindol-1-one
- 7-amino-2,3-dihydro-isoindol-1-one
- AC1Q51AW
- CTK7H6320
- SureCN1585047
- T5411508
- 1H-Isoindol-1-one,7-amino-2,3-dihydro-(9CI)
- 7-Amino-1-isoindolinone
- ZPJBSWJZELXZKA-UHFFFAOYSA-N
- PB34384
- 1H-ISOINDOL-1-ONE, 7-AMINO-2,3-DIHYDRO-
- Z234893819
- A882122
- MFCD09396704
- AKOS006223241
- 169044-98-8
- SY097111
- DTXSID30585552
- CS-0050115
- BS-13416
- AMY36321
- EN300-27804
- AB01318792-02
- SCHEMBL1585047
- P10726
- NCGC00323483-01
-
- MDL: MFCD09396704
- Inchi: 1S/C8H8N2O/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4,9H2,(H,10,11)
- InChI Key: ZPJBSWJZELXZKA-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=CC=2CN1)N
Computed Properties
- Exact Mass: 148.06374
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: 0.6
Experimental Properties
- PSA: 55.12
7-amino-2,3-dihydro-1H-isoindol-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A578233-100mg |
7-Aminoisoindolin-1-one |
169044-98-8 | 100mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A578233-250mg |
7-Aminoisoindolin-1-one |
169044-98-8 | 250mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A578233-500mg |
7-Aminoisoindolin-1-one |
169044-98-8 | 500mg |
$ 316.00 | 2023-04-19 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40369-1g |
7-amino-2,3-dihydro-1H-isoindol-1-one |
169044-98-8 | 97% | 1g |
2156.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40369-5g |
7-amino-2,3-dihydro-1H-isoindol-1-one |
169044-98-8 | 97% | 5g |
7546.00 | 2021-06-01 | |
| Alichem | A199010012-5g |
7-Aminoisoindolin-1-one |
169044-98-8 | 95% | 5g |
$1,168.48 | 2022-04-02 | |
| Alichem | A199010012-10g |
7-Aminoisoindolin-1-one |
169044-98-8 | 95% | 10g |
$1,532.96 | 2022-04-02 | |
| Alichem | A199010012-25g |
7-Aminoisoindolin-1-one |
169044-98-8 | 95% | 25g |
$2,743.65 | 2022-04-02 | |
| Chemenu | CM238338-5g |
7-Aminoisoindolin-1-one |
169044-98-8 | 95% | 5g |
$706 | 2021-08-04 | |
| Chemenu | CM238338-10g |
7-Aminoisoindolin-1-one |
169044-98-8 | 95% | 10g |
$972 | 2021-08-04 |
7-amino-2,3-dihydro-1H-isoindol-1-one Suppliers
7-amino-2,3-dihydro-1H-isoindol-1-one Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 7-amino-2,3-dihydro-1H-isoindol-1-one
Professional Introduction to 7-amino-2,3-dihydro-1H-isoindol-1-one (CAS No. 169044-98-8)
7-amino-2,3-dihydro-1H-isoindol-1-one is a significant compound in the field of chemical and pharmaceutical research, renowned for its versatile applications and structural properties. This heterocyclic compound, characterized by its 7-amino and dihydro-1H-isoindol-1-one functionalities, has garnered considerable attention due to its role in the synthesis of various biologically active molecules. The compound's molecular structure, featuring a fused ring system with an amino group at the 7-position, makes it a valuable intermediate in the development of pharmaceutical agents targeting a range of therapeutic areas.
The CAS No. 169044-98-8 provides a unique identifier for this chemical entity, ensuring precise classification and recognition within scientific literature and databases. This numbering system is crucial for researchers involved in drug discovery and development, as it allows for accurate referencing and comparison with other compounds. The dihydro-1H-isoindol-1-one core structure is particularly noteworthy, as it is often employed in the construction of more complex molecules with enhanced pharmacological properties.
In recent years, 7-amino-2,3-dihydro-1H-isoindol-1-one has been extensively studied for its potential in medicinal chemistry. Researchers have leveraged its structural framework to design novel inhibitors and modulators of enzymatic pathways associated with inflammation, cancer, and neurodegenerative diseases. The amino group at the 7-position serves as a versatile handle for further functionalization, enabling the attachment of various substituents that can modulate bioactivity and selectivity.
One of the most compelling aspects of this compound is its role in the synthesis of small-molecule drugs. The dihydro-1H-isoindol-1-one scaffold is known to exhibit favorable pharmacokinetic profiles, including good solubility and metabolic stability. These characteristics are essential for the development of orally active pharmaceuticals that can reach their target sites efficiently. Furthermore, the 7-amino group provides a site for covalent bonding with biological targets, enhancing binding affinity and duration of action.
Recent advancements in computational chemistry have further highlighted the potential of 7-amino-2,3-dihydro-1H-isoindol-1-one as a key intermediate. Molecular modeling studies have demonstrated that this compound can be engineered to interact with specific protein receptors, offering insights into its binding mode and potential therapeutic applications. These simulations have guided experimental efforts, leading to the discovery of novel analogs with improved efficacy and reduced side effects.
The pharmaceutical industry has shown particular interest in derivatives of 7-amino-2,3-dihydro-1H-isoindol-1-one due to their potential as anticancer agents. Preclinical studies have indicated that certain modifications of this scaffold can inhibit growth factor receptors and downstream signaling pathways involved in tumor progression. The amino group has been strategically incorporated into these derivatives to enhance binding interactions with target proteins, while maintaining overall structural integrity.
Another area where this compound has made significant contributions is in the development of antimicrobial agents. The unique electronic properties of the dihydro-1H-isoindol-1-one core allow it to disrupt bacterial cell wall synthesis and DNA replication. Researchers have exploited these properties to design molecules that exhibit potent activity against drug-resistant strains of bacteria. The 7-amino group has been utilized to optimize solubility and bioavailability, ensuring that these antimicrobial agents can be effectively delivered to infection sites.
The synthesis of 7-amino-2,3-dihydro-1H-isoindol-1-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial applications. Catalytic processes have been particularly effective in streamlining the synthesis pathway while minimizing waste generation.
Environmental considerations have also driven innovation in the production of this compound. Green chemistry principles have been applied to develop more sustainable synthetic routes that reduce reliance on hazardous reagents and energy-intensive processes. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.
The future prospects for 7-amino-2,3-dihydro-1H-isoindol-1-one are promising, with ongoing research exploring new therapeutic applications and synthetic strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic potential. As computational tools continue to advance, the design and optimization of molecules based on this scaffold will become increasingly efficient.
In conclusion, 7-amino-2,3-dihydro-1H-isooindolone (CAS No. 169044) is a pivotal compound in modern chemical biology research due to its structural versatility and biological relevance. Its role as an intermediate in drug discovery underscores its importance in addressing global health challenges through innovative molecular design.
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